![molecular formula C10H9N3O2S B13695006 2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-thiadiazole](/img/structure/B13695006.png)
2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-thiadiazole
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Overview
Description
2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring fused with a dihydrobenzo dioxin moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-yl hydrazine with carbon disulfide and subsequent cyclization with hydrazine hydrate . The reaction is usually carried out in a solvent such as ethanol under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using appropriate catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups attached to the amino group.
Scientific Research Applications
Scientific Research Applications
- Medicinal Chemistry 2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-1,3,4-thiadiazole is explored for its potential as an antimicrobial, antifungal, and anticancer agent. The mechanism of action involves its interaction with molecular targets such as enzymes and receptors involved in microbial and cancer cell proliferation, leading to the inhibition of key enzymes and disruption of cellular processes, ultimately causing cell death.
- Organic Synthesis It is used as a building block for synthesizing more complex molecules.
- Material Science It is also investigated for potential use in developing novel materials with unique properties.
Synthesis of 2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-1,3,4-thiadiazole
The synthesis of 2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-1,3,4-thiadiazole typically involves several steps:
- Starting Material The synthesis begins with 2,3-dihydroxybenzoic acid.
- Alkylation The phenolic hydroxyl groups are alkylated using 1,2-dibromoethane in the presence of potassium carbonate in butanone, followed by refluxing for 18.5 hours.
- Azidation and Curtius Rearrangement The carboxylic acid group is converted to an azide, which undergoes Curtius rearrangement to form an isocyanate intermediate.
- Cyclization The isocyanate intermediate reacts with thiosemicarbazide to form the thiadiazole ring.
Related Compounds
Other compounds containing the dihydrobenzo[b][1,4]dioxin moiety include:
- 5-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid, which has a molecular weight of 262.22 and molecular formula C11H10N4O4 .
- (S)-2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-N-isopropyl-3-methylbutanamide .
- 4-(2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyridin-3-yl)benzamide, with the IUPAC name 4-[2-amino-5-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridin-3-yl]benzamide and molecular formula C20H17N3O3 .
- N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide, with the molecular formula C20H17FN4O5S and molecular weight 444.4 .
Mechanism of Action
The mechanism of action of 2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
- 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde
Uniqueness
2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-thiadiazole is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the thiadiazole ring and the dihydrobenzo dioxin moiety contributes to its potential as a versatile compound in various research applications.
Biological Activity
2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-thiadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiadiazole ring fused with a dihydrobenzo dioxin moiety, which contributes to its unique chemical and biological properties. Research has indicated that this compound may exhibit antimicrobial, antifungal, and anticancer activities.
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Material : The process begins with 2,3-dihydroxybenzoic acid.
- Alkylation : The phenolic hydroxyl groups are alkylated using 1,2-dibromoethane in the presence of potassium carbonate.
- Azidation and Curtius Rearrangement : The carboxylic acid is converted to an azide and undergoes Curtius rearrangement to form an isocyanate intermediate.
- Cyclization : The isocyanate reacts with thiosemicarbazide to form the thiadiazole ring.
Anticancer Properties
Research indicates that derivatives of thiadiazoles have significant anticancer activity. For instance:
- Cytotoxicity Studies : Alam et al. (2011) demonstrated that various thiadiazole derivatives exhibited substantial growth inhibition against several human cancer cell lines including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancer (HCT15) cells. Notably, one derivative showed an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .
- Mechanisms of Action : The anticancer activity is often linked to the inhibition of key enzymes involved in cell proliferation and apoptosis pathways. Studies have shown that these compounds can induce cell cycle arrest and apoptosis in cancer cells through activation of caspases .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties:
- Inhibition Studies : Thiadiazole derivatives have been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth. The specific mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications on the thiadiazole ring and the dihydrobenzo dioxin moiety:
- Substituent Variations : The nature of substituents on the C-5 phenyl ring significantly affects cytotoxicity and selectivity for cancer cells. Compounds with electron-withdrawing groups tend to exhibit enhanced activity .
Case Studies
Several studies highlight the efficacy of thiadiazole derivatives:
- Polkam et al. (2015) : Reported anticancer activity against HT-29 colon cancer and MDA-MB-23 breast cancer cell lines with some compounds showing over 68% inhibition .
- Jakovljević et al. (2017) : Investigated derivatives from phenolic acids and found that those derived from 2,3-dihydroxybenzoic acid showed better antiproliferative activity against A549 and HL-60 cell lines without significant toxicity to normal fibroblasts .
Properties
Molecular Formula |
C10H9N3O2S |
---|---|
Molecular Weight |
235.26 g/mol |
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H9N3O2S/c11-10-13-12-9(16-10)6-1-2-7-8(5-6)15-4-3-14-7/h1-2,5H,3-4H2,(H2,11,13) |
InChI Key |
UBHGTORGLXWNND-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(S3)N |
Origin of Product |
United States |
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